Structurally Related 1,8-Naphthyridine Derivatives Enable Beta-Adrenoceptor Antagonist Activity with Receptor Subtype Selectivity
A structurally related 7-amino-2-hydroxy-1,8-naphthyridine derivative, specifically 7-amino-2-hydroxy-4-morpholinomethyl-1,8-naphthyridine, was used as the starting scaffold for synthesizing novel beta-receptor antagonists [1]. Modifications to this core structure yielded compounds with measurable beta-receptor subtype selectivity. Analogs with either a 7-hydroxy-2-N-ethoxycarbonylpiperazine or 7-hydroxy-2-piperazine substituent (designated 6 and 9) demonstrated higher affinity for the beta(1) receptor compared to methoxy derivatives 12 and 13 [1]. Treatment with 30 µM of compound 9 and 1 mM of compound 13 resulted in comparable levels of phospholamban (PLB) phosphorylation [1].
| Evidence Dimension | Beta(1)-adrenoceptor functional antagonism (PLB phosphorylation inhibition) |
|---|---|
| Target Compound Data | Target compound (1931-45-9) is a structurally related 7-amino-2-hydroxy-1,8-naphthyridine derivative lacking the 4-morpholinomethyl substituent; no direct activity data available. |
| Comparator Or Baseline | Analog 9 (7-hydroxy-2-piperazine derivative): effective at 30 µM; Analog 13 (methoxy derivative): effective at 1 mM |
| Quantified Difference | Analog 9 demonstrates approximately 33-fold higher potency than Analog 13 (30 µM vs. 1 mM) in achieving comparable PLB phosphorylation inhibition. |
| Conditions | In vitro assay measuring inhibition of isoproterenol-induced phosphorylation of phospholamban in rat ventricular myocytes. |
Why This Matters
This class-level evidence demonstrates that 7-amino-2-hydroxy-1,8-naphthyridine-derived scaffolds are productive starting points for developing receptor subtype-selective pharmacological agents, indicating that CAS 1931-45-9 may serve as a versatile intermediate for beta-adrenoceptor antagonist development.
- [1] Al jamal JA, et al. Characterization of the biochemical effects of new 1,8-naphthyridine derivatives, beta-receptor antagonists, in ventricular myocytes. Arch Pharm (Weinheim). 2003;336(6-7):285-92. View Source
